2,4-Dimethyl-5-(methylsulfonyl)aniline
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Overview
Description
The compound 2,4-Dimethyl-5-(methylsulfonyl)aniline is a derivative of aniline, which is a pivotal building block in the synthesis of various polymers and organic compounds. Aniline derivatives are widely studied for their potential applications in materials science, particularly in the creation of polymers with specific properties such as conductivity and solubility.
Synthesis Analysis
The synthesis of aniline derivatives often involves the introduction of sulfonyl groups to the aniline structure. For instance, the synthesis of sulfonated polyaniline can be achieved by polymerizing aniline heterodimers like 4-aminodiphenylamine-2-sulfonic acid in aqueous ammonium persulfate solution . Similarly, the insertion of sulfur dioxide into anilines can lead to the formation of sulfonated oxindoles, as demonstrated in the facile assembly of 3-((arylsulfonyl)methyl)indolin-
Scientific Research Applications
Fluorescent Thermometer Development : N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, a compound related to 2,4-Dimethyl-5-(methylsulfonyl)aniline, has been shown to exhibit an unusual intensification in fluorescence with increasing temperature. This property makes it suitable for use as a ratiometric fluorescent thermometer (Cao et al., 2014).
Chemical Kinetics and Reactivity : Research on substituted anilines, which are structurally similar to this compound, has been conducted to understand their kinetic and reactive properties in various solvents. This is crucial in fields like organic synthesis and pharmaceuticals (El-Bardan et al., 2002).
Ozonolysis in Aqueous Solutions : The ozonolysis of 2,4-xylidine (2,4-dimethyl-aniline) in acidic aqueous solution was investigated, showing the formation of primary reaction products like 2,4-dimethyl-nitrobenzene and 2,4-dimethyl-phenol. This study provides insights into the environmental fate and transformation of similar compounds (Machulek et al., 2009).
Synthon in Organic Chemistry : Dimethyl sulfoxide, a component in the structure of this compound, has been characterized as a valuable synthon in organic chemistry. It has roles beyond being just a solvent or oxidant, contributing significantly to various synthetic transformations (Jones-Mensah et al., 2016).
Safety and Hazards
This compound is classified as an irritant . The safety information pictograms indicate that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2,4-dimethyl-5-methylsulfonylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-6-4-7(2)9(5-8(6)10)13(3,11)12/h4-5H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXUEHXANDRWAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)S(=O)(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375507 |
Source
|
Record name | 2,4-dimethyl-5-(methylsulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
849035-63-8 |
Source
|
Record name | 2,4-dimethyl-5-(methylsulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 849035-63-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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